![molecular formula C13H22N4O2 B2647408 Tert-butyl (2S,3aS,6aS)-2-(azidomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate CAS No. 2580114-08-3](/img/structure/B2647408.png)
Tert-butyl (2S,3aS,6aS)-2-(azidomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate
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Description
The compound contains a tert-butyl group, a common moiety in organic chemistry. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . It also contains an azidomethyl group, which introduces an azide functionality that can participate in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyclopenta[b]pyrrole ring, along with the tert-butyl and azidomethyl substituents. The exact 3D structure and stereochemistry would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The azide group is known for its participation in click reactions, and the tert-butyl group could potentially undergo reactions involving the breaking of the C-C bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the tert-butyl group could influence the compound’s hydrophobicity .Scientific Research Applications
Efficient Synthesis Methods
One study presents an efficient and scalable synthesis of a closely related compound, highlighting its importance as a pharmacologically significant intermediate. This process involves an inexpensive KMnO4 mediated oxidative cleavage, proving to be cost-effective and high yielding for commercial synthesis (Bahekar et al., 2017).
Asymmetric Synthesis and Cyclization
Another research focuses on the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines through nitrile anion cyclization, showcasing the compound's utility in generating chiral pyrrolidine derivatives with high yield and enantiomeric excess (Chung et al., 2005).
Structural Characterization and Thermal Analysis
The synthesis, characterization, and X-ray analysis of derivatives offer insights into the compound's structural features and stability. Such studies help in understanding the compound's chemical properties and potential applications in various research areas (Çolak et al., 2021).
Novel Reaction Mechanisms
Research on silver-catalyzed cyclizations reveals new insights into controlling reaction pathways and product formation, demonstrating the compound's versatility in organic synthesis (Hermann & Brückner, 2018).
Continuous Flow Synthesis
The development of a one-step continuous flow synthesis method for pyrrole-3-carboxylic acid derivatives from tert-butyl acetoacetates showcases advancements in synthesis technology, allowing for efficient and scalable production of related compounds (Herath & Cosford, 2010).
properties
IUPAC Name |
tert-butyl (2S,3aS,6aS)-2-(azidomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-10(8-15-16-14)7-9-5-4-6-11(9)17/h9-11H,4-8H2,1-3H3/t9-,10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZJVGGUYLVICM-DCAQKATOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC2CC1CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCC[C@H]2C[C@H]1CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2S,3aS,6aS)-2-(azidomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate |
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